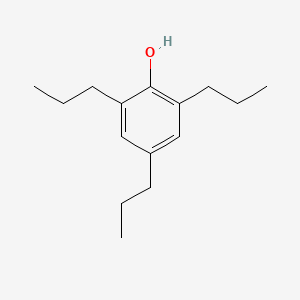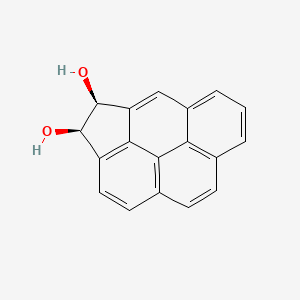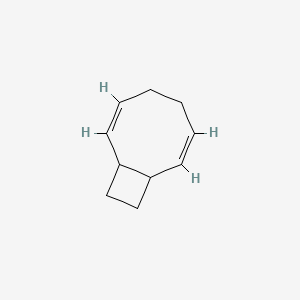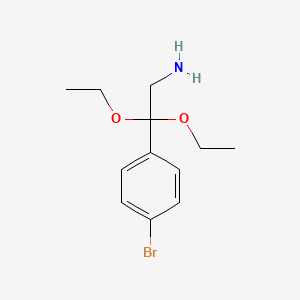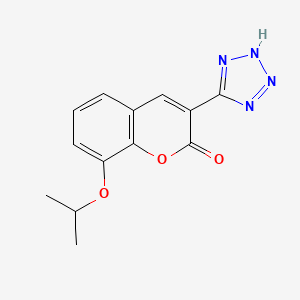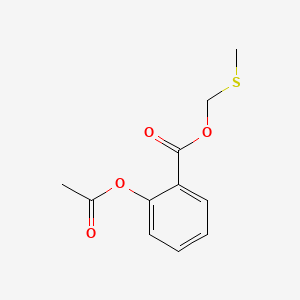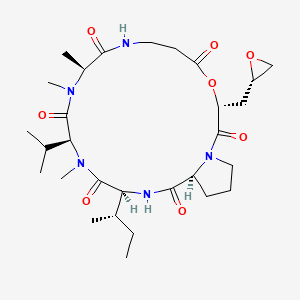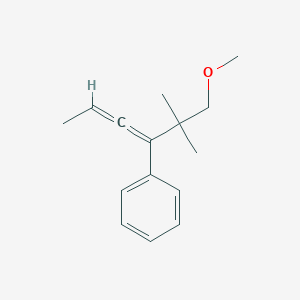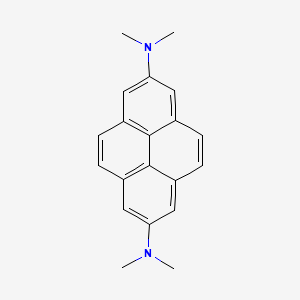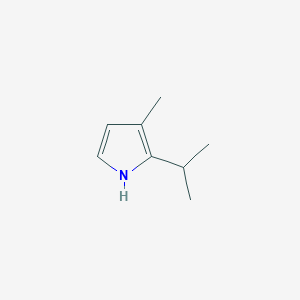
Butyl-oxo-phenyl-tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl-oxo-phenyl-tin is an organotin compound that features a tin atom bonded to a butyl group, an oxo group, and a phenyl group. Organotin compounds are known for their diverse applications in various fields, including industrial and biomedical sectors. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and practical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl-oxo-phenyl-tin typically involves the reaction of tin tetrachloride with butyl lithium and phenyl lithium in the presence of an oxo group donor. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
SnCl4+BuLi+PhLi+O→Bu-Sn-O-Ph
where Bu represents the butyl group and Ph represents the phenyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Butyl-oxo-phenyl-tin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The butyl, oxo, or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin dioxide derivatives, while reduction may produce tin hydrides.
Aplicaciones Científicas De Investigación
Butyl-oxo-phenyl-tin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its ability to bind to DNA and induce apoptosis in cancer cells.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which butyl-oxo-phenyl-tin exerts its effects involves its interaction with cellular components. The compound can bind to DNA, leading to the disruption of cellular processes and induction of apoptosis. Additionally, it can interact with enzymes and proteins, altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Butyl-oxo-phenyl-tin can be compared with other organotin compounds such as:
Di-n-butyl tin: Known for its use in polymer production and as a stabilizer.
Di-t-butyl tin: Used in similar applications but with different reactivity and stability profiles.
Diphenyltin: Explored for its anticancer properties and ability to bind to DNA.
The uniqueness of this compound lies in its specific combination of butyl, oxo, and phenyl groups, which confer distinct chemical and biological properties not found in other organotin compounds.
Propiedades
Número CAS |
77761-31-0 |
|---|---|
Fórmula molecular |
C10H14OSn |
Peso molecular |
268.93 g/mol |
Nombre IUPAC |
butyl-oxo-phenyltin |
InChI |
InChI=1S/C6H5.C4H9.O.Sn/c1-2-4-6-5-3-1;1-3-4-2;;/h1-5H;1,3-4H2,2H3;; |
Clave InChI |
CUGVIQKWJHTLQN-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


